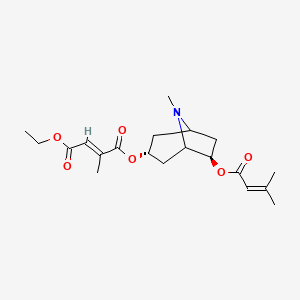
Schizanthine A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Schizanthine A is a tropane alkaloid found in the genus Schizanthus, which belongs to the Solanaceae family. This family is known for its diverse range of alkaloids, many of which have significant biological activities. This compound is one of the numerous alkaloids isolated from Schizanthus species, primarily endemic to Chile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Schizanthine A involves the extraction of alkaloids from the plant Schizanthus pinnatus. The extraction process typically uses solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The crude alkaloid extract is then subjected to extensive nuclear magnetic resonance (NMR) studies and mass spectrometry (MS) fragmentation analysis to determine the structure of this compound .
Industrial Production Methods
Industrial production of this compound is not well-documented, but it generally follows the principles of large-scale extraction and purification of natural products. The process involves cultivating Schizanthus plants, harvesting the aerial parts, and extracting the alkaloids using organic solvents. The extract is then purified using chromatographic techniques to isolate this compound.
Chemical Reactions Analysis
Types of Reactions
Schizanthine A undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
Scientific Research Applications
Schizanthine A has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a model compound for studying the reactivity and properties of tropane alkaloids.
Industry: Utilized in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Schizanthine A involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential inhibitor of the SARS-CoV-2 papain-like protease, which is crucial for viral replication . The compound binds to the active site of the protease, preventing the processing of viral polyproteins and thereby inhibiting viral replication.
Comparison with Similar Compounds
Schizanthine A is part of a group of tropane alkaloids found in Schizanthus species. Similar compounds include Schizanthine N, Schizanthine O, Schizanthine P, Schizanthine X, Schizanthine Y, and Schizanthine Z . These compounds share a common tropane skeleton but differ in their ester derivatives and specific functional groups. This compound is unique due to its specific esterification pattern and biological activities.
Conclusion
This compound is a fascinating tropane alkaloid with diverse chemical reactivity and significant potential in scientific research and industrial applications. Its unique structure and biological activities make it a valuable compound for further study and development.
Properties
Molecular Formula |
C20H29NO6 |
|---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
4-O-ethyl 1-O-[(3R,6R)-8-methyl-6-(3-methylbut-2-enoyloxy)-8-azabicyclo[3.2.1]octan-3-yl] (E)-2-methylbut-2-enedioate |
InChI |
InChI=1S/C20H29NO6/c1-6-25-18(22)8-13(4)20(24)26-15-9-14-10-17(16(11-15)21(14)5)27-19(23)7-12(2)3/h7-8,14-17H,6,9-11H2,1-5H3/b13-8+/t14?,15-,16?,17-/m1/s1 |
InChI Key |
LTHNNGQCWYQQLA-HFBJAWJPSA-N |
Isomeric SMILES |
CCOC(=O)/C=C(\C)/C(=O)O[C@@H]1CC2C[C@H](C(C1)N2C)OC(=O)C=C(C)C |
Canonical SMILES |
CCOC(=O)C=C(C)C(=O)OC1CC2CC(C(C1)N2C)OC(=O)C=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















